molecular formula C9H14F3NO2 B2469056 1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)butan-1-one CAS No. 2034268-70-5

1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)butan-1-one

Cat. No.: B2469056
CAS No.: 2034268-70-5
M. Wt: 225.211
InChI Key: UVHHCQXYDZMZIU-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains an azetidine ring, which is a four-membered cyclic amine, along with a trifluoroethoxy group and a butanone group. Azetidines are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

Azetidines have a four-membered ring structure, which can create strain and potentially make the compound more reactive. The trifluoroethoxy group is a type of ether group, and the presence of the three fluorine atoms could make this group quite electronegative .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the trifluoroethoxy group could influence the compound’s polarity and boiling point .

Scientific Research Applications

Building Blocks for Organic Synthesis

Researchers have explored the use of similar trifluoromethyl-containing azetidin-2-ones as key intermediates for synthesizing a range of compounds. For example, Dao Thi et al. (2018) demonstrated the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-benzyloxy-β-lactams, which were then transformed into new building blocks for constructing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. Furthermore, these compounds proved useful for the synthesis of novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones via intramolecular cyclization (Dao Thi, Le Nhat Thuy, Catak, Van Speybroeck, Van Nguyen, & D’hooghe, 2018).

Synthesis of Ligands for Nicotinic Receptors

Karimi and Långström (2002) reported on the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a novel ligand potentially targeting nicotinic receptors. This compound was synthesized via a Stille coupling reaction, showcasing the utility of azetidine derivatives in preparing compounds for neuroscientific research (Karimi & Långström, 2002).

Antibacterial and Antitubercular Activities

Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives and screened them for antimicrobial and antitubercular activities. Certain compounds exhibited significant activity against Mycobacterium tuberculosis, illustrating the potential of azetidine derivatives as scaffolds for developing new antimicrobial agents (Ilango & Arunkumar, 2011).

Synthesis of Antimitotic Compounds

Twamley, O’Boyle, and Meegan (2020) described the synthesis of azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core with different substituents, aiming at developing antimitotic compounds. This research underscores the versatility of azetidine derivatives in the creation of potential cancer therapeutics (Twamley, O’Boyle, & Meegan, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some azetidine derivatives are used as antibiotics, where they inhibit cell wall synthesis in bacteria .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given the biological activity of many azetidine derivatives, it could be interesting to explore potential pharmaceutical applications .

Properties

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-2-3-8(14)13-4-7(5-13)15-6-9(10,11)12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHHCQXYDZMZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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